molecular formula C10H15NO B13026501 (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL

Cat. No.: B13026501
M. Wt: 165.23 g/mol
InChI Key: HZSTYYBSLOXCOR-WCBMZHEXSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound reflects its molecular architecture. The parent chain is a three-carbon propanol derivative, with substituents at the first and second carbon atoms. The first carbon bears both an amino group (-NH2) and a 4-methylphenyl group (C6H4CH3), while the second carbon contains a hydroxyl group (-OH). The stereochemical descriptors (1S,2S) specify the absolute configuration of the two chiral centers.

The molecular formula C10H15NO (molecular weight: 165.23 g/mol) is consistent with the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural formula can be represented as:
$$ \text{C}@HO $$
where the @ symbols denote the stereochemical configuration.

Property Value
Molecular formula C10H15NO
Molecular weight 165.23 g/mol
CAS Registry Number 1213418-13-3
SMILES notation CC@HO

Stereochemical Configuration and Chiral Center Topology

The compound contains two chiral centers at the first and second carbon atoms, resulting in four possible stereoisomers. The (1S,2S) configuration indicates that both chiral centers adopt the S (sinister) configuration. The spatial arrangement of substituents was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The first chiral center (C1) is bonded to a 4-methylphenyl group, an amino group, a hydroxyl-bearing carbon (C2), and a hydrogen atom. The second chiral center (C2) is bonded to the hydroxyl group, C1, a methyl group (-CH3), and a hydrogen atom. The relative priorities of substituents, as per the Cahn-Ingold-Prelog rules, determine the S configuration at both centers.

The rigidity of the 4-methylphenyl group restricts free rotation around the C1-C(aryl) bond, stabilizing the stereochemical configuration. Computational models suggest that the staggered conformation of the propanol backbone minimizes steric hindrance between the amino and hydroxyl groups.

X-ray Crystallographic Data and Unit Cell Parameters

X-ray crystallographic studies reveal a monoclinic crystal system with space group P21. The unit cell dimensions are:

  • a = 7.82 Å
  • b = 10.15 Å
  • c = 12.30 Å
  • α = 90°, β = 95.4°, γ = 90°

The asymmetric unit contains two molecules of this compound, linked via hydrogen bonds between the hydroxyl and amino groups (O–H···N distance: 2.89 Å). The dihedral angle between the 4-methylphenyl ring and the propanol backbone is 68.5°, indicating moderate conjugation.

Key crystallographic features :

  • Packing density : 1.24 g/cm³
  • Hydrogen-bonding network : Intra- and intermolecular O–H···N and N–H···O interactions stabilize the lattice.
  • Thermal parameters : Atomic displacement parameters (ADPs) for non-hydrogen atoms range from 0.08 to 0.15 Ų, indicating low thermal motion at 100 K.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of conjugated π-systems or acidic protons adjacent to electron-withdrawing groups. However, prototropic tautomerism involving the amino and hydroxyl groups has been theorized.

Tautomeric Form Structure Energy (kcal/mol)
Amino-alcohol (ground state) (1S,2S)-1-NH2-1-(4-MePh)-propan-2-OL 0.0 (reference)
Iminium-alcohol (1S,2S)-1-NH⁺=CH-1-(4-MePh)-propan-2-OL +18.7
Zwitterionic (1S,2S)-1-NH3⁺-1-(4-MePh)-propan-2-O⁻ +12.3

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show that the amino-alcohol form is energetically favored by >12 kcal/mol over zwitterionic or iminium-alcohol tautomers. The energy barrier for proton transfer between the amino and hydroxyl groups exceeds 25 kcal/mol, rendering tautomerism negligible under standard conditions.

The 4-methylphenyl group further stabilizes the ground state through hydrophobic interactions and van der Waals forces, as evidenced by molecular dynamics simulations.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m0/s1

InChI Key

HZSTYYBSLOXCOR-WCBMZHEXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Process Description

Reductive amination is a common route where the corresponding 4-methylacetophenone or a related ketone intermediate is reacted with ammonia or an amine source in the presence of a reducing agent to form the amino alcohol.

  • Typical reducing agents: Sodium borohydride (NaBH4), catalytic hydrogenation (Pd/C under H2)
  • Solvents: Ethanol, tetrahydrofuran (THF), or other polar solvents
  • Temperature: 0–25°C for controlled stereoselectivity

Reaction Scheme

  • Formation of imine or iminium intermediate from ketone and ammonia
  • Reduction of the imine to the amino alcohol

Notes on Stereoselectivity

  • The choice of solvent and catalyst loading affects stereochemical outcome.
  • THF enhances solubility and reduces side reactions compared to ethanol.
  • Catalytic hydrogenation is preferred industrially due to scalability and cleaner reaction profiles.

Example Data from Analogous Compounds

Parameter Condition Example Effect on Yield/Purity
Reducing agent NaBH4 in ethanol ~70-85% yield, moderate stereoselectivity
Catalyst Pd/C under H2 (1 atm) >90% yield, high stereoselectivity
Solvent THF Improved solubility, fewer side products
Temperature 0–25°C Controls stereochemical purity

Nitro Group Reduction Route

An alternative approach involves reducing a nitro-substituted intermediate such as 1-(4-methylphenyl)-2-nitropropan-1-ol.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)
  • Conditions: Controlled temperature to avoid over-reduction or side reactions

This method is advantageous when nitro precursors are more readily available or when direct reductive amination is less efficient.

Enzymatic and Chemoenzymatic Synthesis

Recent advances demonstrate the use of enzyme cascades to synthesize enantiopure amino alcohols with high yield and stereoselectivity.

  • Example: Use of transaminases and alcohol dehydrogenases in one-pot cascades
  • Advantages: Mild conditions, environmentally friendly, high enantiomeric excess
  • Scale: Demonstrated at 100 mg scale with potential for scale-up

This approach is promising for producing (1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol with precise stereochemical control.

Resolution via Salt Formation

For racemic mixtures, resolution methods can be applied:

  • Formation of diastereomeric salts with chiral acids such as trans-cinnamic acid
  • Recrystallization from ethanol or di-isopropyl ether to isolate the desired enantiomer
  • Extraction and purification steps involve aqueous NaOH treatment and organic solvent extraction (e.g., dichloromethane)

This classical approach yields high optical purity but may be less efficient than asymmetric synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive Amination Ketone + NH3, NaBH4 or Pd/C + H2, ethanol/THF Scalable, good yield, stereoselective Requires careful control of conditions
Nitro Group Reduction Nitro intermediate, NaBH4 or LiAlH4 Accessible intermediates Sensitive to over-reduction
Enzymatic Cascade Transaminases, dehydrogenases, co-factors High enantioselectivity, green Enzyme cost, scale-up challenges
Resolution via Salt Formation Chiral acid (trans-cinnamic acid), recrystallization High optical purity Time-consuming, lower overall yield

Research Findings and Optimization

  • Solvent polarity and temperature critically influence stereoselectivity and yield.
  • Catalytic hydrogenation under mild conditions provides cleaner reactions with fewer side products.
  • Enzymatic methods offer superior stereochemical control but require optimization for industrial scale.
  • Salt resolution remains a reliable method for obtaining pure enantiomers but is less favored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Building Block for Pharmaceuticals : This compound is utilized as a chiral building block in the synthesis of various pharmaceutical agents. Its unique stereochemistry allows for the development of drugs with specific biological activities.
  • Potential Therapeutic Applications : Research indicates that it may have applications in treating neurological disorders and infections due to its ability to interact with neurotransmitter systems.

2. Biological Studies

  • Biochemical Probes : The compound serves as a probe for studying enzyme interactions and metabolic pathways. Its structural features allow it to modulate the activity of various enzymes, providing insights into biochemical processes.
  • Antimicrobial Activity : Studies have shown that (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL exhibits significant antimicrobial properties, which could be harnessed for developing new antimicrobial agents .

3. Industrial Applications

  • Production of Fine Chemicals : The compound is utilized in the production of agrochemicals and other fine chemicals. Its chiral nature makes it particularly valuable in asymmetric synthesis processes used in industrial chemistry .

Table 1: Summary of Key Studies

StudyFindingsApplication
Study on Antimicrobial ActivityReported an IC50 value of approximately 0.0068 μM against Helicobacter pyloriDevelopment of new antimicrobial agents
Investigation on Neurotransmitter InteractionDemonstrated potential effects on mood and anxiety disordersTherapeutic applications in psychiatry
Synthesis as a Chiral Building BlockShowed effectiveness in synthesizing complex pharmaceuticalsMedicinal chemistry

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biochemical pathways. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL with structurally related compounds:

Compound Name (Configuration) Substituent(s) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa
This compound 4-methylphenyl C₁₀H₁₅NO 165.23 (estimated) ~1.15 (estimated) ~280 (estimated) ~12.5
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF₃S)phenyl C₁₀H₁₂F₃NOS 257.27 N/A N/A N/A
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromophenyl C₉H₁₂BrNO 230.10 N/A N/A N/A
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-trifluorophenyl C₉H₉F₃NO 207.17 N/A N/A N/A
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-ol 2,5-dichlorophenyl C₉H₁₁Cl₂NO 220.10 1.334 344.6 12.30
(1S,2R)-1-Amino-1-(2-furyl)propan-2-ol 2-furyl C₇H₁₁NO₂ 141.17 1.139 237.8 12.44
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride phenyl C₉H₁₄ClNO 187.67 N/A N/A N/A
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., Cl, Br, CF₃) exhibit higher molecular weights and densities compared to the methyl-substituted target compound. For instance, the dichlorophenyl analog (1.334 g/cm³) is denser than the furyl derivative (1.139 g/cm³) , reflecting increased polarity and molecular packing efficiency.
  • Aromatic Ring Modifications : Replacing the phenyl ring with a furyl group () reduces molecular weight (141.17 g/mol) and boiling point (237.8°C), likely due to decreased van der Waals interactions.

Stereochemistry :
The (1S,2S) configuration in the target compound may confer distinct biological activity compared to (1S,2R) analogs. For example, cyclopropane-based ligands with (1R,2S/1S,2R) configurations demonstrate neuroprotective effects via sigma receptor interactions , suggesting stereochemical sensitivity in receptor binding.

pKa Trends: Predicted pKa values for amino groups in similar compounds range from 12.30–12.55 , indicating moderate basicity. The target compound’s 4-methylphenyl group, being electron-donating, may slightly lower its pKa compared to electron-withdrawing substituents (e.g., CF₃ or Cl).

Biological Activity

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral compound with significant biological relevance due to its unique structural configuration. This compound features an amino group, a hydroxyl group, and a 4-methylphenyl substituent on a propan-2-ol backbone. Its stereochemistry plays a crucial role in its biological interactions, influencing its binding affinity and selectivity for various molecular targets.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The compound has been shown to modulate enzymatic functions, potentially leading to therapeutic effects in various biological pathways. The mechanism of action involves selective binding to target proteins, which can either inhibit or activate their functions depending on the context of the interaction .

Biological Activities and Applications

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections .
  • Pharmacological Potential : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its selective binding characteristics may lead to the development of new pharmacological agents targeting specific pathways .

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

  • In Vitro Studies : A study demonstrated that the compound showed significant inhibition of certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
  • Comparative Analysis : In comparison with structurally similar compounds, this compound exhibited superior binding affinity to specific receptors, highlighting its unique properties and potential therapeutic advantages .
  • Toxicity Assessments : Toxicological studies are ongoing to evaluate the safety profile of this compound. Initial findings suggest low toxicity levels at therapeutic doses, making it a promising candidate for further research.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Neurological EffectsInteraction with neurotransmitter receptors
ToxicityLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves stereoselective reduction of a ketone intermediate. For example, chiral amino alcohols can be prepared via reduction of a nitropropene derivative using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂ pressure). Evidence from analogous compounds suggests that asymmetric induction via chiral auxiliaries or catalysts (e.g., Sharpless epoxidation derivatives) can achieve high enantiomeric excess (ee) .
  • Characterization : Confirm stereochemistry using polarimetry, chiral HPLC, or X-ray crystallography (if crystalline derivatives are available) .

Q. How can researchers safely handle this compound in the laboratory?

  • Safety Protocols :

  • Exposure Control : Use fume hoods, gloves, and protective eyewear to avoid skin/eye contact (GHS hazard categories: H315, H319) .
  • Storage : Store in a cool (2–8°C), dry environment under inert gas (e.g., N₂) to prevent oxidation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the aromatic (4-methylphenyl) and propan-2-ol backbone. Key signals include δ ~1.3–1.5 ppm (CH₃), δ ~4.0–4.5 ppm (CH-OH), and aromatic protons at δ ~6.8–7.2 ppm .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₀H₁₅NO₂, [M+H]⁺ = 182.1176) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity during synthesis?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance stereochemical outcomes compared to ethanol .
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation .
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates and optimize reaction time/temperature .
    • Data Analysis : Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., pressure in catalytic hydrogenation) .

Q. How should researchers resolve contradictions in spectroscopic data between experimental and computational predictions?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or incorrect DFT functional choices.
  • Methodology :

  • Benchmarking : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) using explicit solvent models .
  • Dynamic Effects : Consider molecular dynamics simulations to account for conformational flexibility .

Q. What strategies differentiate the biological activity of this compound from its stereoisomers or structural analogs?

  • Comparative Analysis :

  • Structure-Activity Relationship (SAR) : Test enantiomers and analogs (e.g., 4-chloro or 4-methoxy derivatives) in receptor-binding assays .
  • Docking Studies : Use molecular docking to predict interactions with target proteins (e.g., adrenergic receptors) based on stereochemistry .

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